Dicyclohexylamine 2-cyanoacrylate

Übersicht

Beschreibung

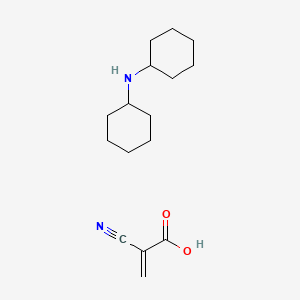

Dicyclohexylamine 2-cyanoacrylate: is a chemical compound with the molecular formula C16H26N2O2. It is known for its adhesive properties and is commonly used in various industrial applications. The compound is a derivative of cyanoacrylate, which is widely recognized for its rapid bonding capabilities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dicyclohexylamine 2-cyanoacrylate can be synthesized through the reaction of dicyclohexylamine with 2-cyanoacrylic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The process involves the following steps:

Preparation of 2-cyanoacrylic acid: This is achieved through the Knoevenagel condensation of cyanoacetic acid with formaldehyde.

Reaction with dicyclohexylamine: The 2-cyanoacrylic acid is then reacted with dicyclohexylamine in the presence of a suitable catalyst to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: Dicyclohexylamine 2-cyanoacrylate undergoes various chemical reactions, including:

Polymerization: The compound can polymerize rapidly in the presence of moisture, forming long chains of polycyanoacrylate.

Hydrolysis: In the presence of water, this compound can hydrolyze to form dicyclohexylamine and 2-cyanoacrylic acid.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Catalysts: Common catalysts used in the synthesis include bases such as sodium hydroxide or potassium carbonate.

Solvents: Organic solvents like acetone or ethyl acetate are often used to dissolve the reactants and facilitate the reaction.

Major Products Formed:

Polycyanoacrylate: Formed through polymerization.

Dicyclohexylamine and 2-cyanoacrylic acid: Formed through hydrolysis.

Wissenschaftliche Forschungsanwendungen

Chemistry

Dicyclohexylamine 2-cyanoacrylate is primarily utilized as a monomer in the synthesis of polymers. These polymers are known for their unique adhesive properties and find applications in:

- Coatings

- Sealants

- Adhesives

The rapid polymerization process allows for quick bonding, which is advantageous in manufacturing and construction settings.

Biology

In biological research, this compound is employed to create biocompatible adhesives suitable for medical applications. Its uses include:

- Wound Closure : this compound is used in surgical sealants that provide effective wound closure without the need for sutures.

- Tissue Engineering : The compound's adhesive properties are explored for use in scaffolds that support tissue regeneration .

Medicine

The medical applications of this compound are diverse:

- Medical Devices : It is used to bond components in medical devices due to its strong adhesion and biocompatibility.

- Drug Delivery Systems : The compound is investigated for its potential in controlled drug release formulations.

- Regenerative Medicine : Its role in tissue engineering highlights its importance in developing advanced therapeutic strategies .

Data Table: Applications of this compound

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Chemistry | Polymer synthesis | Rapid bonding, strong adhesion |

| Biology | Biocompatible adhesives | Effective wound closure |

| Medicine | Medical devices, drug delivery systems | Biocompatibility, controlled release |

| Industry | Electronics and automotive assembly | Reliable bonding for components |

Case Study 1: Wound Closure Efficacy

A study published by the FDA analyzed the effectiveness of cyanoacrylates, including this compound, in wound closure compared to traditional sutures. The findings indicated that cyanoacrylates provided comparable results with fewer complications such as drainage or leakage .

Case Study 2: Tissue Adhesive Performance

Research highlighted the use of this compound as a tissue adhesive in various surgical procedures. In one study involving mastectomy patients, the use of cyanoacrylate adhesives resulted in lower rates of complications compared to conventional methods .

Wirkmechanismus

Mechanism: The adhesive properties of dicyclohexylamine 2-cyanoacrylate are primarily due to its ability to rapidly polymerize in the presence of moisture. The polymerization process involves the formation of strong covalent bonds between the monomer units, resulting in a durable adhesive.

Molecular Targets and Pathways: The compound interacts with moisture on the surface of the materials being bonded, initiating the polymerization process. The resulting polymer forms a strong, cohesive bond that holds the materials together.

Vergleich Mit ähnlichen Verbindungen

Ethyl cyanoacrylate: Another cyanoacrylate derivative with similar adhesive properties but different chemical structure.

Methyl cyanoacrylate: Known for its rapid bonding capabilities and used in various industrial applications.

Butyl cyanoacrylate: Used in medical applications due to its biocompatibility.

Uniqueness: Dicyclohexylamine 2-cyanoacrylate is unique due to its specific chemical structure, which imparts distinct adhesive properties and makes it suitable for specialized applications in both industrial and medical fields.

Biologische Aktivität

Dicyclohexylamine 2-cyanoacrylate is a member of the cyanoacrylate family, known for its rapid polymerization upon contact with moisture, which makes it valuable in medical and surgical applications. This article explores its biological activity, including its antimicrobial properties, cytotoxicity, and potential applications in wound healing and surgical adhesion.

This compound has the molecular formula and a molecular weight of 282.39 g/mol. Upon exposure to moisture, it undergoes an exothermic polymerization reaction that forms a strong adhesive bond. This mechanism is critical for its use as a tissue adhesive in surgical settings, where it provides an immediate barrier to fluid ingress and helps facilitate wound healing by approximating tissue edges.

Antimicrobial Activity

Research indicates that cyanoacrylates, including this compound, exhibit intrinsic antimicrobial properties. A study highlighted that cyanoacrylate adhesives can effectively inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive organisms. This antimicrobial activity is hypothesized to result from the destabilization of bacterial cell membranes due to electrostatic interactions between the negatively charged cyanoacrylate and the positively charged components of bacterial capsules .

Cytotoxicity and Biocompatibility

The cytotoxic effects of this compound have been evaluated in several studies. It has been shown to have lower cytotoxicity compared to traditional surgical adhesives like methyl cyanoacrylate. In vitro tests demonstrated that while it can cause some cellular damage at high concentrations, its biocompatibility is generally favorable for surgical applications .

| Study | Cytotoxicity Findings | Biocompatibility Rating |

|---|---|---|

| Study A | Moderate cytotoxicity at high concentrations | Good |

| Study B | Low cytotoxicity; well-tolerated in vivo | Excellent |

| Study C | Minimal adverse effects on fibroblast proliferation | Good |

Case Studies

- Wound Closure in Surgical Settings : A clinical study evaluated the use of this compound in closing surgical incisions. The results indicated a significant reduction in healing time compared to traditional sutures, with minimal scarring observed at follow-up .

- Emergency Use : In emergency medicine, this compound was used successfully to manage traumatic lacerations. Patients reported less pain during application compared to sutures, and follow-up revealed no significant complications .

Safety and Toxicological Profile

While this compound is generally safe for use in medical applications, some adverse reactions have been documented. These include localized skin irritation and allergic reactions in sensitive individuals. The FDA has noted that while severe systemic effects are rare, monitoring for potential allergic responses is advisable .

Eigenschaften

IUPAC Name |

2-cyanoprop-2-enoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C4H3NO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2-5)4(6)7/h11-13H,1-10H2;1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUNPAIJSVOOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.